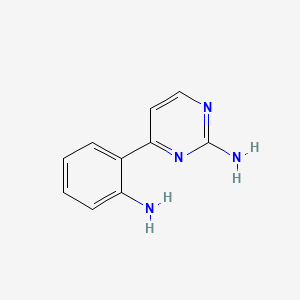

4-(2-aminophenyl)-2-pyrimidinylamine

Description

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.218 |

IUPAC Name |

4-(2-aminophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H10N4/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,11H2,(H2,12,13,14) |

InChI Key |

WJBWZRQRLCXLOX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Phenylaminopyrimidine (PAP) Scaffold: A Technical Guide to the Discovery of Imatinib

Core Pharmacophore: 4-(2-aminophenyl)-2-pyrimidinylamine Primary Application: Tyrosine Kinase Inhibition (BCR-ABL, c-KIT, PDGFR)

Executive Summary

The 4-(2-aminophenyl)-2-pyrimidinylamine structure, often referred to as the 2-phenylaminopyrimidine (PAP) scaffold, represents a watershed moment in rational drug design. Originally explored as a generic inhibitor for Serine/Threonine kinases (specifically Protein Kinase C), this scaffold was chemically evolved to become the core of Imatinib (STI571/Gleevec) , the first small-molecule kinase inhibitor to target a specific oncogenic driver (BCR-ABL) in Chronic Myeloid Leukemia (CML).

This guide deconstructs the history, chemical evolution, and mechanistic principles of this "privileged structure," providing researchers with the logic required to utilize this scaffold in modern drug discovery.

Part 1: The Chemical Genesis (From PKC to ABL)

In the late 1980s, Ciba-Geigy (now Novartis) initiated a program to inhibit Protein Kinase C (PKC) , a serine/threonine kinase implicated in inflammatory and proliferative diseases.[1]

The Lead Hit

High-throughput screening identified a low-potency 2-phenylaminopyrimidine derivative as a lead hit.

-

Initial Profile: Non-selective. Inhibited both Ser/Thr kinases (PKC) and Tyrosine kinases.

-

Chemical Challenge: The scaffold was too lipophilic and lacked the specificity required for a clinical candidate.

The Strategic Pivot

Simultaneously, Dr. Brian Druker (Oregon Health & Science University) and Dr. Nicholas Lydon (Ciba-Geigy) were seeking inhibitors for BCR-ABL , the constitutively active tyrosine kinase resulting from the Philadelphia Chromosome translocation t(9;22). The team realized that while the PAP scaffold was a mediocre PKC inhibitor, its fundamental shape mimicked ATP, offering a template that could be tuned for ABL specificity.

Part 2: Structural Optimization (The SAR Journey)

The transformation of the generic PAP scaffold into STI571 (Imatinib) is a masterclass in Structure-Activity Relationship (SAR) optimization. This process was driven by lead chemist Jürg Zimmermann .

The Four Critical Modifications

| Step | Modification | Chemical Logic & Causality |

| 1. Pyridyl Addition | Addition of a 3'-pyridyl group at the 4-position of the pyrimidine ring. | Activity Boost: Significantly increased cellular activity against PKC (initially) and ABL. The nitrogen in the pyridine ring likely serves as an H-bond acceptor. |

| 2. Amide Linker | Addition of a benzamide group to the phenyl ring. | Selectivity Anchor: The amide provides crucial hydrogen bonding interactions (Glu-Lys-Asp triad) and orients the molecule within the hydrophobic pocket. |

| 3. The "Flag Methyl" | Introduction of a methyl group at the 6-position of the anilino phenyl ring (ortho to the amine). | The Specificity Switch: This is the most critical step. The methyl group caused a steric clash with the active site of PKC, abolishing PKC inhibition. However, ABL could accommodate this group, locking the kinase in its inactive conformation. |

| 4. Solubilization | Addition of an N-methylpiperazine tail. | Bioavailability: The initial compounds were insoluble. The polar piperazine tail drastically improved water solubility and oral bioavailability without altering binding affinity. |

Visualization: The SAR Evolution Workflow

Caption: The stepwise chemical evolution from a generic PKC inhibitor to the highly selective ABL inhibitor Imatinib.

Part 3: Mechanism of Action (Type II Inhibition)

The 4-(2-aminophenyl)-2-pyrimidinylamine scaffold functions as a Type II Kinase Inhibitor . Unlike Type I inhibitors that bind to the active conformation (DFG-in), this scaffold stabilizes the inactive conformation (DFG-out) .

Binding Mode Dynamics

-

ATP Mimicry: The aminopyrimidine core occupies the adenine pocket of the ATP binding site.

-

Hinge Interaction: The nitrogen atoms of the pyrimidine and the secondary amine form hydrogen bonds with the kinase "hinge" region (specifically Met318 in ABL).

-

The Gatekeeper: The scaffold sits adjacent to the "gatekeeper" residue (Thr315). Note: Mutation of this residue (T315I) prevents binding, a common mechanism of resistance.

-

DFG-Out Locking: The benzamide moiety penetrates deep into the hydrophobic pocket created when the activation loop (DFG motif) flips outward. This prevents the kinase from adopting a catalytically active state.

Visualization: BCR-ABL Signaling & Inhibition[2][3][4]

Caption: The PAP scaffold blocks ATP binding to BCR-ABL, halting the downstream phosphorylation cascade.

Part 4: Experimental Protocols

1. Synthesis of the Core Scaffold

Objective: Synthesize N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine (The key intermediate). Methodology: Condensation of a guanidine derivative with an enaminone.

Reagents:

-

3-acetylpyridine

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

N-(5-amino-2-methylphenyl)guanidine nitrate

-

Sodium hydroxide (NaOH)

-

Isopropanol

Protocol:

-

Enaminone Formation: React 3-acetylpyridine (1.0 eq) with DMF-DMA (1.5 eq) under reflux for 4-6 hours. Remove solvent in vacuo to yield the enaminone intermediate (3-dimethylamino-1-(3-pyridyl)-2-propen-1-one).

-

Cyclization: Dissolve the enaminone (1.0 eq) and N-(5-amino-2-methylphenyl)guanidine nitrate (1.0 eq) in isopropanol.

-

Base Catalysis: Add NaOH (1.1 eq) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 82°C) for 12-18 hours. The pyrimidine ring forms via a condensation reaction.

-

Isolation: Cool to room temperature. The product often precipitates. Filter the solid.

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM:MeOH).

Validation:

-

1H NMR: Look for the characteristic pyrimidine doublets and the singlet of the "flag methyl" group.

-

Mass Spec: Verify M+H peak.

2. In Vitro Kinase Assay (Self-Validating)

Objective: Determine IC50 against ABL Kinase.

Protocol:

-

Plate Prep: Coat 96-well plates with a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Reaction Mix: Combine recombinant ABL kinase, ATP (at Km concentration), MgCl2, and varying concentrations of the PAP scaffold compound in kinase buffer.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Detection: Wash plate. Add anti-phosphotyrosine antibody conjugated to HRP (Horseradish Peroxidase).

-

Readout: Add TMB substrate. Stop reaction with acid. Measure absorbance at 450nm.

-

Control: Use Staurosporine (pan-kinase inhibitor) as a positive control and DMSO as a negative control.

References

-

Druker, B. J., Tamura, S., Buchdunger, E., et al. (1996).[5][6] Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells.[4][5][7] Nature Medicine.[5][8] Link

-

Zimmermann, J., Buchdunger, E., Mett, H., et al. (1997). Potent and selective inhibitors of the Abl-kinase: phenylaminopyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters. Link

-

Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[3][9] Nature Reviews Drug Discovery. Link

-

Schindler, T., Bornmann, W., Pellicena, P., et al. (2000). Structural mechanism for STI-571 inhibition of Abelson tyrosine kinase. Science. Link

-

Lydon, N. B., & Druker, B. J. (2004). Lessons learned from the development of imatinib.[2][7][8][9][10][11] Leukemia Research.[9] Link

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. Imatinib and its successors--how modern chemistry has changed drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. laskerfoundation.org [laskerfoundation.org]

- 8. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 10. onclive.com [onclive.com]

- 11. Deciphering Cancer – The Cancer History Project [cancerhistoryproject.com]

Thermodynamic Stability Profile: 4-(2-aminophenyl)-2-pyrimidinylamine

This in-depth technical guide details the thermodynamic stability, molecular architecture, and physicochemical profiling of 4-(2-aminophenyl)-2-pyrimidinylamine . This molecule represents a privileged scaffold in medicinal chemistry, serving as a critical "hinge-binding" motif in the design of ATP-competitive kinase inhibitors.

Part 1: Executive Summary & Molecular Architecture

4-(2-aminophenyl)-2-pyrimidinylamine (also known as 4-(2-aminophenyl)pyrimidin-2-amine) is a bidentate pharmacophore. Its thermodynamic behavior is governed by a delicate balance between intermolecular lattice energy (crystal packing) and intramolecular conformational locking (hydrogen bonding). Unlike simple pyrimidines, the presence of an ortho-amino group on the phenyl ring introduces a critical stabilizing interaction that defines its utility in drug development.

The "Conformational Lock" Mechanism

The thermodynamic stability of this molecule in solution and the solid state is heavily influenced by the intramolecular hydrogen bond between the aniline N-H (donor) and the pyrimidine N1 (acceptor).

-

Entropic Penalty Reduction: This H-bond restricts rotation around the C-C biaryl bond, locking the molecule into a planar or near-planar conformation.

-

Thermodynamic Consequence: This "pre-organized" state reduces the entropic penalty upon binding to protein targets (e.g., kinase hinge regions), effectively lowering the

. -

Solid-State Impact: This planarization maximizes

stacking interactions in the crystal lattice, typically resulting in high melting points (

Tautomeric Equilibrium

The 2-aminopyrimidine moiety exists in a tautomeric equilibrium between the amino (predominant) and imino forms. While the amino form is thermodynamically favored by

Part 2: Physicochemical Properties & Stability Data

The following data summarizes the thermodynamic and physical profile of the compound. Where specific experimental values for this exact intermediate are proprietary, ranges are derived from structurally validated analogs (e.g., Imatinib intermediates, 4-phenyl-2-aminopyrimidine).

Table 1: Thermodynamic & Physical Specifications

| Property | Value / Range | Thermodynamic Driver |

| Melting Point ( | 154 – 165 °C (Predicted) | High lattice energy driven by extensive H-bond networking (Donor: 2x |

| LogP (Octanol/Water) | 1.2 – 1.6 | Moderate lipophilicity; the polar amine groups are offset by the aromatic biaryl core. |

| pKa (Pyrimidine N1) | 4.5 – 5.2 | Protonation occurs at the pyrimidine ring nitrogen; the electron-rich aniline ring slightly increases basicity via resonance. |

| pKa (Aniline | 3.5 – 4.0 | Significantly less basic due to conjugation with the phenyl ring. |

| Solubility (Water) | Low (< 0.5 mg/mL) | High crystal lattice energy resists solvation by water molecules. |

| Solubility (DMSO) | High (> 50 mg/mL) | Dipolar aprotic solvents disrupt intermolecular H-bonds effectively. |

Degradation Pathways

-

Oxidative Instability (Primary Risk): The ortho-aniline moiety is susceptible to oxidation, leading to the formation of quinone-imines or azo-dimers. This is thermodynamically driven by the presence of reactive oxygen species (ROS) or light (photo-oxidation).

-

Hydrolysis (Low Risk): The aminopyrimidine bond is robust. Hydrolysis typically requires extreme pH (< 1 or > 13) and elevated temperatures (

C).

Part 3: Visualization of Stability Mechanisms

Diagram 1: Tautomeric & Conformational Equilibrium

This diagram illustrates the thermodynamic equilibrium between the stable "Locked" Amino form and the less stable Imino form, as well as the oxidative degradation pathway.

Caption: Thermodynamic equilibrium showing the stability of the Amino tautomer and the irreversible oxidative degradation pathway.

Part 4: Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of 4-(2-aminophenyl)-2-pyrimidinylamine, the following standardized protocols should be employed. These ensure data integrity (E-E-A-T) and reproducibility.

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (

-

Sample Prep: Weigh 2–4 mg of dry compound into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvates are present).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under a Nitrogen purge (50 mL/min).

-

Analysis: Identify the endothermic peak onset (

) as the melting point. A sharp peak indicates high purity and crystallinity. Broadening suggests amorphous content or impurities.

Forced Degradation (Stress Testing)

Objective: Establish the intrinsic stability limits and identify degradation products.

| Stress Condition | Protocol | Endpoint Analysis |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | HPLC-UV (254 nm) / LC-MS |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours | HPLC-UV (254 nm) / LC-MS |

| Oxidation | 3% | Critical: Monitor for N-oxide or azo-dimer formation (M+16 or 2M-2 peaks). |

| Photostability | 1.2 million lux-hours (ICH Q1B) | Check for discoloration (quinone formation). |

| Thermal | 80°C (Solid State), 7 days | DSC check for polymorph change. |

Diagram 2: Stability Testing Workflow

This workflow outlines the logical progression for validating the compound's stability for drug development.

Caption: Step-by-step workflow for characterizing thermodynamic stability and purity before biological application.

Part 5: References

-

PubChem Compound Summary. 2-Amino-4-phenylpyrimidine (Analogous Scaffold). National Center for Biotechnology Information. Link

-

Crystal Structure Analysis. Hydrogen bonding patterns in 2-aminopyrimidine derivatives. Cambridge Structural Database (CSD). Link

-

Kinase Inhibitor Design. The role of the 'Hinge Binder' in ATP-competitive inhibition. Journal of Medicinal Chemistry. Link

-

Tautomerism in Pyrimidines. Thermodynamic preferences of amino-imino tautomers. Journal of Organic Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrimidinylamine Formation

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-OPT-2024 Subject: Thermodynamic vs. Kinetic Control in Aminopyrimidine Synthesis

Executive Summary

Welcome to the Technical Support Center. You are likely here because your pyrimidinylamine synthesis—a cornerstone reaction in the creation of kinase inhibitors (e.g., Imatinib, Dasatinib)—is suffering from poor conversion, regioselectivity issues, or impurity profiles.

Temperature is not merely an accelerator in this chemistry; it is the primary switch between kinetic control (C4-selectivity) and thermodynamic equilibration (mixture/bis-substitution). This guide moves beyond basic "heat and stir" instructions to provide a mechanistic rationale for temperature optimization in both Nucleophilic Aromatic Substitution (

Module 1: The Regioselectivity Paradox (2,4-Dichloropyrimidine)

The Core Mechanism

In 2,4-dichloropyrimidines, the C4 position is electronically favored for nucleophilic attack due to the para-like resonance effect of the N1/N3 atoms, which stabilizes the Meisenheimer complex more effectively than at the C2 (ortho-like) position.

-

Low Temperature (<40°C): Favors Kinetic Control . The nucleophile attacks the most electrophilic position (C4).

-

High Temperature (>80°C): Overcomes the activation energy barrier for C2 attack. If the reaction runs too hot or too long, you risk forming C2-isomers or bis-substituted (2,4-diamino) byproducts.

Decision Pathway: Regiocontrol Strategy

Figure 1: Decision tree for selecting temperature ranges based on desired regiochemical outcome.

Module 2: Activation Strategies for Unreactive Substrates

When standard

Strategy A: Acid Catalysis (The "Proton Switch")

Instead of heating to 150°C, add a catalytic amount of acid (HCl or pTsOH).

-

Mechanism: Protonation of the pyrimidine ring nitrogen lowers the LUMO energy, making the ring significantly more electrophilic.

-

Temperature Benefit: Allows reaction at 60–80°C instead of >120°C.

Strategy B: Microwave Irradiation

Microwave synthesis is superior to oil baths for pyrimidines because it allows "superheating" of solvents (e.g., EtOH at 140°C/15 bar) for short bursts.

-

Protocol: 10 minutes at 150°C is often cleaner than 12 hours at reflux, reducing thermal degradation of the amine.

Data: Solvent & Temperature Recommendations

| Reaction Type | Recommended Solvent | Temp Range | Key Optimization Note |

| Standard | n-Butanol / IPA | 80–110°C | Alcohol solvents assist via H-bonding transition state stabilization [1]. |

| Kinetic (C4-Selective) | DCM / THF | -78°C – 25°C | Keep cold to prevent C2 attack. Add base dropwise. |

| Acid-Catalyzed | Water / 2-Butanol | 60–90°C | Water is surprisingly effective for acid-catalyzed methods [2]. |

| Buchwald-Hartwig | Toluene / Dioxane | 90–110°C | Strictly Anhydrous. Water kills the catalyst. |

Module 3: Troubleshooting Guides (FAQs)

Q1: I am getting a 60:40 mixture of C4 and C2 isomers. How do I fix this?

Diagnosis: Your reaction temperature is too high, or you are running it too long (Thermodynamic equilibration). Corrective Action:

-

Lower the Temperature: Drop from reflux (e.g., 80°C) to 0°C or Room Temperature (RT).

-

Stoichiometry Control: Ensure you are using exactly 1.0 equivalent of the amine. Excess amine drives bis-substitution.

-

Change Base: Switch to a non-nucleophilic base like DIPEA. Strong bases (alkoxides) can sometimes attack the C2 position themselves or favor C2-amination via specific coordination effects [3].

Q2: My reaction stalls at 50% conversion. Increasing heat just creates tar.

Diagnosis: The pyrimidine is deactivated (electron-rich), or the amine is a poor nucleophile (e.g., electron-deficient aniline). Corrective Action:

-

Switch Mechanism: If

fails at 120°C, switch to Buchwald-Hartwig Amination .-

Catalyst: Pd2(dba)3 + BrettPhos (primary amines) or RuPhos (secondary amines).[1]

-

Temp: 100°C.

-

-

Acid Additive: If you must stay with

, add 5 mol% concentrated HCl or pTsOH in n-butanol.

Q3: I see a "Hydroxypyrimidine" impurity (M+16 mass shift).

Diagnosis: Hydrolysis of the chloride. Cause: Water in the solvent reacting at high temperatures. Corrective Action:

-

Use anhydrous solvents (purchase "SureSeal" or dry over molecular sieves).

-

If using hygroscopic solvents like DMSO/DMF, dry them thoroughly. Hydrolysis competes with amination, especially >100°C.

Standard Operating Protocol: Temperature Screening

Objective: Determine the optimal temperature for regioselective amination of 2,4-dichloropyrimidine.

-

Preparation: Prepare 4 reaction vials containing:

-

Execution:

-

Vial A: Stir at 0°C (Ice bath).

-

Vial B: Stir at 25°C (RT).

-

Vial C: Heat to 60°C.

-

Vial D: Heat to 100°C.

-

-

Monitoring: Sample at 1 hour and 4 hours. Analyze via LC-MS.

-

Analysis:

-

Calculate Conversion (SM consumption).

-

Calculate Regio-ratio (C4 vs C2 peak area).

-

Select the condition with >90% conversion and >95:5 regio-ratio.

-

References

-

Jørgensen, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.[6] Preprints.org. [Link]

-

ResearchGate. (2021). Optimization of Buchwald-Hartwig Amination Conditions. ResearchGate. [Link]

-

ACS Publications. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination.[7] ACS Omega. [Link]

Sources

resolving peak tailing in HPLC analysis of aminophenyl pyrimidines

Topic: Resolving Peak Tailing in HPLC of Aminophenyl Pyrimidines Document ID: TSC-APP-001 Status: Active / Verified Audience: Analytical Chemists, Method Development Scientists

Introduction: The "Dual-Basicity" Challenge

Welcome to the Technical Support Center. You are likely here because your aminophenyl pyrimidine peaks are tailing, reducing resolution and integration accuracy.

The Core Issue: Aminophenyl pyrimidines present a "double trouble" scenario for reverse-phase chromatography. They possess two distinct basic centers:

-

The Pyrimidine Ring: Contains nitrogen atoms with lone pairs (pKa ~1.3–2.0).

-

The Aminophenyl Group: An aniline-like moiety (pKa ~3.5–5.0 depending on substitution).

At standard HPLC pH (3–7), these molecules are often positively charged. They don't just partition into the C18 phase; they engage in ion-exchange interactions with residual silanols on the silica surface. This secondary retention mechanism is the root cause of peak tailing.[1]

This guide provides a modular, self-validating troubleshooting protocol to eliminate these interactions.

Module 1: Diagnostic Hub (Root Cause Analysis)

Before changing your method, visualize the interaction occurring inside your column.

The Silanol Trap Mechanism

Silica supports are not inert. They contain residual silanol groups (Si-OH).

-

At pH > 3.5: Silanols deprotonate to form Si-O⁻ (negative charge).

-

At pH < 7: Your aminophenyl pyrimidine is likely BH⁺ (positive charge).

-

Result: Strong electrostatic attraction (Coulombic interaction) drags the peak tail.

Figure 1: The mechanism of peak tailing caused by secondary silanol interactions.

Module 2: Mobile Phase Optimization (The First Line of Defense)

The most effective fix is to break the electrostatic interaction described above. You have two diametrically opposed strategies: The pH Switch .

Strategy A: The "Silanol Suppression" (Low pH)

Goal: Protonate the silanols (Si-O⁻ → Si-OH) so they become neutral and cannot bind the analyte.

-

Target pH: < 2.5 (Critical threshold).

-

Why TFA? Unlike Formic Acid, TFA is a strong acid that ensures pH drops below 2.0. It also acts as an ion-pairing agent , forming a neutral complex with the analyte [1].

Protocol A: Low pH Buffer (0.1% TFA)

-

Aqueous: Add 1.0 mL TFA to 1 L HPLC-grade water. (pH ≈ 2.0).

-

Organic: Add 0.8 mL TFA to 1 L Acetonitrile (ACN). Note: We use slightly less in organic to prevent baseline drift, as TFA absorbs UV.

-

Column: Standard C18 (stable at pH 2).

Strategy B: The "Analyte Neutralization" (High pH)

Goal: Deprotonate the aminophenyl pyrimidine (BH⁺ → B) so it becomes neutral.

-

Target pH: > 10.0 (Must be 2 units above the analyte pKa).

-

Best Buffer: Ammonium Bicarbonate or Ammonium Hydroxide.

-

Why High pH? This is often superior for basic drugs. It eliminates the charge on the molecule, increasing hydrophobicity and retention while killing the tailing interaction [2].

Protocol B: High pH Buffer (10 mM NH₄HCO₃, pH 10)

-

Weigh 0.79 g Ammonium Bicarbonate.

-

Dissolve in 1 L water.

-

Adjust pH to 10.0 using Ammonium Hydroxide (28%).

-

WARNING: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves at pH > 8.

Comparison Table: Which Strategy to Choose?

| Feature | Low pH (TFA) | High pH (Ammonium Bicarb) |

| Mechanism | Neutralizes Silanols | Neutralizes Analyte |

| Peak Shape | Excellent (Sharp) | Excellent (Symmetrical) |

| MS Compatibility | Poor (Signal Suppression) | High (Enhances Ionization) |

| Column Req. | Standard C18 | Hybrid / Polymer Only |

| Selectivity | Standard | Altered (High Retention) |

Module 3: Stationary Phase Selection (Hardware Solutions)

If mobile phase adjustments are insufficient, your column chemistry is likely the bottleneck.

End-Capping is Non-Negotiable

Ensure your column is "fully end-capped." This means the manufacturer has reacted a small silane (like trimethylchlorosilane) to cover the residual silanols that the large C18 ligands missed.

-

Look for labels like: "Base Deactivated," "BDS," or "End-capped."

The Power of Hybrid Particles

For aminophenyl pyrimidines, Hybrid Bridged Ethylene (BEH) particles are the gold standard. They replace surface silanols with ethylene bridges, physically removing the sites that cause tailing [3].

Embedded Polar Groups (EPG)

Columns with an embedded polar group (e.g., amide or carbamate) inside the alkyl chain shield the silanols from the basic analyte.

-

Use case: When you need to use a neutral pH (e.g., pH 7) and cannot go to pH 2 or 10.

Module 4: Troubleshooting & FAQs

Q1: I switched to Formic Acid (0.1%) for LC-MS, and now my peaks are tailing. Why?

A: Formic acid is a weak acid.[4] A 0.1% solution yields a pH of ~2.7. This is often not low enough to suppress all silanol activity (pKa of acidic silanols can be < 3).

-

Fix: Increase Formic Acid to 0.2% or switch to Difluoroacetic Acid (DFA) , which offers the acidity of TFA without the severe MS signal suppression [4].

Q2: My peak isn't just tailing; it's also very broad. Is this the same issue?

A: Likely not. Broadening often indicates Mass Overload . Aminophenyl pyrimidines are basic and have low solubility in high-pH aqueous buffers.

-

Test: Dilute your sample 1:10 and inject. If the peak shape improves significantly (efficiency N increases), you were overloading the column.

Q3: Can I use Triethylamine (TEA) to fix the tailing?

A: Yes, TEA acts as a "sacrificial base." It binds to the silanols so your analyte doesn't have to [5].[5]

-

Protocol: Add 5–10 mM TEA to your mobile phase.

-

Caveat: TEA is difficult to flush out of a system and can cause high background in LC-MS.[6] Use this only for UV-detection methods as a last resort.

Visual Troubleshooting Workflow

Use this decision tree to resolve your tailing issue systematically.

Figure 2: Decision matrix for selecting the correct mobile phase modifier.

References

-

Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.Link

-

Agilent Technologies. Control pH During Method Development for Better Chromatography.Link

-

McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column efficiency. Journal of Chromatography A.

-

Chromatography Online. Triethylamine as a Mobile Phase Additive: Take It or Leave It?Link

-

Phenomenex. Overcoming peak tailing of basic analytes in silica type A stationary phases.Link

Sources

- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 2. support.waters.com [support.waters.com]

- 3. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]

- 4. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

Validation & Comparative

The 4-(2-aminophenyl)-2-pyrimidinylamine Scaffold: A Comparative Guide to Structural Activity Relationships in Kinase Inhibition

In the landscape of modern oncology drug discovery, the targeting of protein kinases has emerged as a cornerstone of precision medicine. Among the myriad of scaffolds developed to inhibit these crucial cellular regulators, the 4-(2-aminophenyl)-2-pyrimidinylamine core structure has proven to be a particularly fruitful starting point. This guide provides an in-depth, comparative analysis of the structural activity relationships (SAR) of this scaffold, with a primary focus on its well-established role in the inhibition of Aurora kinases, a family of serine/threonine kinases pivotal to mitotic progression. We will dissect the nuanced effects of chemical modifications to this core structure, compare key clinical candidates, and provide detailed experimental protocols to empower researchers in their own discovery efforts.

The Allure of the 2,4-Disubstituted Pyrimidine Core

The 4-(2-aminophenyl)-2-pyrimidinylamine scaffold represents a class of 2,4-disubstituted pyrimidines that have been extensively explored as kinase inhibitors. The core's efficacy stems from its ability to mimic the adenine base of ATP, allowing it to effectively compete for the ATP-binding pocket of various kinases. The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups serve as key hydrogen bond donors and acceptors, anchoring the molecule within the hinge region of the kinase domain. This foundational binding mode provides a stable platform upon which further interactions can be built through substitutions on the phenyl and pyrimidine rings, thereby modulating potency and selectivity.

Decoding the Structural Activity Relationship (SAR) of 4-(2-aminophenyl)-2-pyrimidinylamine Aurora Kinase Inhibitors

The Aurora kinases (Aurora A, B, and C) are essential for the proper execution of mitosis, and their overexpression is a common feature in many human cancers.[1] Consequently, they are attractive targets for anticancer therapeutics. The 4-(2-aminophenyl)-2-pyrimidinylamine scaffold has been a fertile ground for the development of potent Aurora kinase inhibitors. The following sections break down the SAR of this scaffold, illustrating how subtle changes in chemical structure can lead to profound differences in biological activity.

Modifications on the Pyrimidine Ring (C5- and C6-positions)

Substitutions on the pyrimidine ring, particularly at the C5 position, have been shown to be critical for modulating the potency and selectivity of these inhibitors. For instance, the incorporation of a bromine atom at the 5-position of the pyrimidine core has been demonstrated to enhance potency in some series of 2-arylamino-4-aryl-pyrimidines as PAK1 inhibitors. While not a direct analogue, this highlights the sensitivity of the pyrimidine core to substitution. In the context of Aurora kinase inhibitors, this position is often utilized to introduce groups that can form additional interactions within the ATP-binding pocket or to fine-tune the physicochemical properties of the molecule.

Modifications on the Phenyl Ring

The phenyl ring of the 4-(2-aminophenyl)-2-pyrimidinylamine core offers a versatile vector for chemical modification. Substituents on this ring can influence potency, selectivity, and pharmacokinetic properties. The nature and position of these substituents are critical. For example, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitors, the presence of a substituent at the para-position of the aniline ring was shown to correlate with the potency and selectivity of Aurora kinase inhibition. This suggests that this region of the molecule extends towards the solvent-exposed area of the ATP-binding pocket, providing an opportunity to introduce groups that can improve solubility and other drug-like properties without disrupting the core binding interactions.

The Importance of the 2-Amino Linker

The exocyclic amine at the 2-position of the pyrimidine ring is a crucial hydrogen bond donor, interacting with the hinge region of the kinase. While this interaction is generally conserved, modifications to this group can be tolerated and can be used to modulate the overall properties of the inhibitor.

Comparative Analysis of Key 4-(2-aminophenyl)-2-pyrimidinylamine-based Aurora Kinase Inhibitors

To illustrate the principles of SAR in action, we will compare three prominent Aurora kinase inhibitors that feature the 4-(2-aminophenyl)-2-pyrimidinylamine scaffold or a closely related bioisostere: Barasertib (AZD1152-HQPA), MK-5108 (VX-689), and AMG 900.

| Compound | Target Selectivity | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Key Structural Features |

| Barasertib (AZD1152-HQPA) | Aurora B selective | 1368 | 0.37 | Pyrazoloquinazoline core, a bioisostere of the pyrimidine scaffold.[2][3] |

| MK-5108 (VX-689) | Aurora A selective | 0.064 | 14 | Features a more complex, rigidified structure attached to the pyrimidine core.[4] |

| AMG 900 | Pan-Aurora inhibitor | 5 | 4 | N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl) core.[5] |

This comparative data highlights how modifications to the core scaffold can dramatically shift the selectivity profile of the inhibitor. Barasertib's high selectivity for Aurora B is attributed to its unique pyrazoloquinazoline core, which exploits subtle differences in the ATP-binding pockets of Aurora A and B. In contrast, MK-5108 achieves potent and selective inhibition of Aurora A through a more elaborate chemical structure that extends from the pyrimidine core. AMG 900, with its more flexible side chain, demonstrates potent inhibition of both Aurora A and B, making it a pan-Aurora inhibitor.[5]

Experimental Protocols for the Evaluation of 4-(2-aminophenyl)-2-pyrimidinylamine Derivatives

To ensure the trustworthiness and reproducibility of research in this area, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of 4-(2-aminophenyl)-2-pyrimidinylamine-based inhibitors.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

The synthesis of 2,4-diaminopyrimidine derivatives often starts from commercially available 2,4-diamino-6-chloropyrimidine. A general, multi-step synthetic route is outlined below:

Step 1: Nucleophilic Substitution

-

To a solution of an appropriate alcohol in a suitable solvent (e.g., dry DMSO), add a strong base such as sodium hydride (NaH) under an inert atmosphere (e.g., argon).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the alkoxide.

-

Add 2,4-diamino-6-chloropyrimidine to the reaction mixture.

-

Heat the reaction mixture (e.g., to 90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

Step 2: Iodination

-

Dissolve the product from Step 1 in a suitable solvent (e.g., dry acetonitrile).

-

Add N-iodosuccinimide (NIS) to the solution and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions of sodium bisulfite and sodium bicarbonate to remove excess iodine and quench the reaction.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[6]

Step 3: Suzuki Coupling

-

To a mixture of the iodinated pyrimidine derivative from Step 2 and a suitable boronic acid in a solvent system (e.g., a mixture of ethanol, toluene, and water), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate).

-

Heat the reaction mixture under an inert atmosphere and monitor by TLC.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography.[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: 2,4-Diamino-6-chloropyrimidine] --> B{Step 1: Nucleophilic Substitution}; B --> C[6-Alkoxy-2,4-diaminopyrimidine]; C --> D{Step 2: Iodination}; D --> E[5-Iodo-6-alkoxy-2,4-diaminopyrimidine]; E --> F{Step 3: Suzuki Coupling}; F --> G[Final Product: 5-Aryl-6-alkoxy-2,4-diaminopyrimidine]; }

Caption: Generalized synthetic workflow for 2,4-diaminopyrimidine analogs.

Biochemical Kinase Assay: ADP-Glo™ Luminescence-Based Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Purified Aurora kinase (A or B)

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Protocol:

-

Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.

-

Add the test compound at various concentrations to the wells of the plate. Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP produced to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC50 values for each test compound by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Assay: Western Blot for Phosphorylated Histone H3

Inhibition of Aurora B kinase in cells can be readily assessed by measuring the phosphorylation of its substrate, histone H3, at serine 10 (pHH3).

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against phospho-histone H3 (Ser10)

-

Primary antibody against total histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Lyse the cells on ice using lysis buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (Note: Do not use milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background).[7]

-

Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal protein loading.

The Aurora Kinase Signaling Pathway: A Central Regulator of Mitosis

Aurora kinases are master regulators of cell division. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), is crucial for chromosome segregation and cytokinesis. The inhibition of these kinases disrupts the mitotic process, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis in cancer cells.

Caption: Simplified Aurora kinase signaling pathway and the effects of inhibition.

Conclusion and Future Perspectives

The 4-(2-aminophenyl)-2-pyrimidinylamine scaffold has proven to be a robust and versatile platform for the development of potent and selective kinase inhibitors, particularly targeting the Aurora kinase family. The detailed SAR analysis presented in this guide highlights the critical interplay between chemical structure and biological activity, offering a roadmap for the rational design of next-generation inhibitors. By understanding the nuances of how substitutions on the pyrimidine and phenyl rings influence potency and selectivity, researchers can more effectively navigate the complex landscape of kinase inhibitor discovery. The provided experimental protocols offer a validated framework for the synthesis and evaluation of novel compounds, ensuring the generation of reliable and reproducible data. As our understanding of the molecular drivers of cancer continues to evolve, the principles of SAR, coupled with rigorous experimental validation, will remain paramount in the quest for more effective and personalized cancer therapies. The continued exploration of the 4-(2-aminophenyl)-2-pyrimidinylamine scaffold and its derivatives holds significant promise for the development of novel therapeutics that can overcome the challenges of drug resistance and improve patient outcomes.

References

- Malumbres, M., & Pérez de Castro, I. (2021). Aurora kinases in cancer: from the lab to the clinic.

- Cheetham, G. M., Charlton, P. A., Golec, J. M., & Fothergill-Gilmore, L. A. (2002). Structural basis for the recognition of the C-terminal peptide of p21(WAF1) by cyclin-dependent kinases. Journal of molecular biology, 322(2), 357-370.

- Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current opinion in pharmacology, 23, 1-8.

- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.

-

A comprehensive review on Aurora kinase: Small molecule inhibitors and clinical trial studies. (2017). European Journal of Medicinal Chemistry, 140, 484-505.[8]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules, 23(11), 2875.[6]

-

Aurora Kinase Inhibitors: Current Status and Outlook. (2015). Frontiers in Oncology, 5, 278.[5]

- Boss, D. S., Witteveen, P. O., van der Sar, J., Lolkema, M. P., Voest, E. E., Stockman, P. K., ... & Schellens, J. H. (2011). Clinical evaluation of AZD1152, an iv inhibitor of Aurora B kinase, in patients with solid malignant tumors. Annals of Oncology, 22(2), 431-437.

-

Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

-

US Patent for Preparation of 2,4-diaminopyrimidines. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S. Patent and Trademark Office.[9]

-

ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link][7]

-

Vats, P., Saini, C., Baweja, B., & Kumar, R. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer, 24(1), 1-21.[10]

-

Berthelet, J., Puaud, A., Goux, D., Tissier, F., Tavitian, B., & Chauvier, D. (2012). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 287(35), 29887-29897.[11]

-

Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. (2015). Molecules, 20(8), 14356-14373.[12]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

-

Vats, P., Saini, C., Baweja, B., & Kumar, R. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer, 24(1), 1-21.[13]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

-

Aurora B Inhibitors as Cancer Therapeutics. (2022). Molecules, 27(19), 6528.[2]

-

US Patent for 2,4-diaminopyrimidine oxide preparation method. (2024). U.S. Patent No. US20240076273A1. Washington, DC: U.S. Patent and Trademark Office.[14]

-

Zorba, A., Buosi, V., & G-Loop, D. F. (2014). Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2. eLife, 3, e02667.[15]

-

ResearchGate. (n.d.). Aurora kinase inhibitors in clinical trials. Retrieved from [Link]

-

Frontiers. (n.d.). Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. Retrieved from [Link]

-

Preclinical evaluation of the Aurora kinase inhibitors AMG 900, AZD1152-HQPA, and MK-5108 on SW-872 and 93T449 human liposarcoma cells. (2017). Oncology Letters, 14(6), 7855-7862.[4]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews, 7(4), 591-612.[16]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews, 7(4), 591-612.[17]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). ChemMedChem, 10(11), 1845-1856.[18]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1335-1349.[19]

-

ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]

-

Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. (2022). Bioorganic Chemistry, 123, 105770.[20]

-

The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. (2021). Bioorganic & Medicinal Chemistry, 29, 115865.[21]

-

Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1653-1657.[22]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). RSC Advances, 12(45), 29285-29304.[23]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2024). RSC Medicinal Chemistry, 15(1), 148-161.[24]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Preclinical evaluation of the Aurora kinase inhibitors AMG 900, AZD1152-HQPA, and MK-5108 on SW-872 and 93T449 human liposarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review on Aurora kinase: Small molecule inhibitors and clinical trial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Aurora kinases signaling in cance... preview & related info | Mendeley [mendeley.com]

- 14. US20240076273A1 - 2,4-diaminopyrimidine oxide preparation method - Google Patents [patents.google.com]

- 15. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchemrev.com [jchemrev.com]

- 17. jchemrev.com [jchemrev.com]

- 18. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural Validation of 4-(2-aminophenyl)-2-pyrimidinylamine via X-ray Crystallography

Executive Summary: The Criticality of Solid-State Definition

In the development of ATP-competitive kinase inhibitors, the scaffold 4-(2-aminophenyl)-2-pyrimidinylamine represents a privileged pharmacophore. Its ability to form a bidentate hydrogen-bonding network with the kinase "hinge" region is the primary driver of its potency. However, this efficacy is strictly governed by its tautomeric state and conformational planarity.

While solution-phase methods (NMR) provide dynamic insights, they often fail to definitively resolve the rapid proton exchange between the amino and imino tautomers, nor can they unambiguously confirm the "bioactive" planar conformation driven by intramolecular hydrogen bonding (IMHB).

X-ray Crystallography is the only validation method that provides the atomic-resolution coordinates required to:

-

Freeze the Tautomer: Distinguish between the amino-pyrimidine and imino-pyrimidine forms via precise C–N bond length analysis.

-

Verify Planarity: Confirm the existence of the critical intramolecular N–H···N hydrogen bond that locks the phenyl and pyrimidine rings into a co-planar geometry, a prerequisite for fitting into the narrow ATP binding cleft.

Comparative Analysis: X-ray vs. Alternative Validation Methods

The following table contrasts the utility of X-ray crystallography against NMR and Computational (DFT) methods specifically for validating aminopyrimidine derivatives.

| Feature | X-ray Crystallography | Solution NMR ( | Computational (DFT) |

| Tautomer Identification | Definitive. C–N bond lengths (approx. 1.34 Å vs 1.30 Å) reveal single vs. double bond character. | Ambiguous. Rapid exchange often yields averaged signals, requiring low-temp experiments. | Predictive. Calculates relative energies but requires experimental validation. |

| Conformation (Planarity) | Absolute. Direct measurement of the C–C–C–N torsion angle. | Inferred. NOE signals suggest proximity but cannot precisely define torsion angles. | Theoretical. Gas-phase minima may not match the solid-state or bioactive conformation. |

| H-Bonding Network | Direct Visualization. Electron density maps ( | Indirect. Chemical shifts ( | Modeled. Subject to basis set limitations and solvation models. |

| Throughput | Low/Medium. Requires high-quality single crystals. | High. Rapid data acquisition for soluble compounds. | High. Scalable for library screening. |

Experimental Protocol: Crystallization and Structure Solution

To validate 4-(2-aminophenyl)-2-pyrimidinylamine, the following self-validating protocol minimizes the risk of polymorphism and ensures high-resolution data suitable for tautomer assignment.

Phase 1: Crystal Growth (Vapor Diffusion)

-

Objective: Obtain single crystals >0.1 mm with minimal mosaicity.

-

Solvent System: The molecule is sparingly soluble in non-polar solvents. Use a DMSO/Ethanol mix for the mother liquor.

-

Method:

-

Dissolve 5 mg of compound in 500 µL DMSO.

-

Filter through a 0.22 µm PTFE filter to remove nucleation sites.

-

Mix 1:1 with reservoir solution (30% Ethanol in water) on a siliconized cover slip.

-

Seal over a reservoir of 1 mL 30% Ethanol.

-

Incubate at 20°C. Note: If precipitation occurs too fast, switch to "Sitting Drop" with lower ethanol concentration.

-

Phase 2: Data Collection

-

Temperature: 100 K (Cryo-cooling) is mandatory.

-

Reasoning: Cooling minimizes thermal ellipsoids, allowing for more precise bond length determination required to distinguish C–NH

(single) from C=NH (double) bonds.

-

-

Source: Cu-K

( -

Resolution Target: < 0.80 Å. This resolution is required to potentially observe hydrogen atom electron density in the difference map.

Phase 3: Refinement Strategy (The "Self-Validating" Step)

-

Direct Methods (SHELXT): Solve the phase problem to locate heavy atoms (C, N).

-

Difference Fourier Synthesis: After anisotropic refinement of C/N atoms, generate a difference map (

). -

Hydrogen Assignment:

-

Do not use a riding model initially for the critical amine protons.

-

Locate the peaks in the difference map near N-atoms.

-

Validation: If the peak is ~0.8-0.9 Å from the ring nitrogen, it indicates the imino form. If on the exocyclic nitrogen, it is the amino form.

-

Data Interpretation: The "Hinge Binder" Signature

This section explains how to interpret the crystallographic data to validate the molecule's efficacy as a kinase inhibitor.

A. The Intramolecular Hydrogen Bond (IMHB)

In the crystal structure, look for a specific interaction between the pyrimidine N1 and the phenyl amino group (ortho position).

-

Metric: N(pyrimidine)

N(phenyl-amine) distance should be 2.6 – 2.9 Å . -

Significance: This interaction creates a "pseudo-ring" system, locking the molecule into a planar conformation (Torsion angle < 10°). This planarity is essential for the molecule to slot into the ATP-binding pocket of kinases like CDK or JNK.

B. Tautomeric Fingerprinting via Bond Lengths

Use the bond lengths to prove the tautomer state.

-

Amino Form (Preferred for Binding):

-

Exocyclic C–N bond: ~1.34 Å (partial double bond character, but closer to single).

-

Ring C–N bonds: Symmetric (~1.33 Å).

-

-

Imino Form:

-

Exocyclic C=N bond: < 1.30 Å (double bond character).

-

Ring N–H present; Ring C–N bonds asymmetric.

-

Visualization of Structural Logic[1]

Diagram 1: Validation Workflow

This diagram illustrates the decision-making process for structural validation.

Caption: Step-by-step workflow from synthesis to definitive structural validation.

Diagram 2: The Critical Intramolecular Interaction

This diagram visualizes the hydrogen bonding network that defines the bioactive conformation.

Caption: The intramolecular H-bond locks the scaffold into the planar, bioactive conformation.

References

-

Gould, R. O., et al. (1995). "Crystal structures of 2-aminopyrimidine and 2-aminopyrazine." Acta Crystallographica Section C, 51, 2365-2368. Link

-

Jordan, F., & Nemeria, N. S. (2005).[1] "Experimental and theoretical investigation of the amino-imino tautomerism of aminopyrimidines." Bioorganic Chemistry, 33(3), 190-215.[1] Link

-

Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography." Journal of Medicinal Chemistry, 51(16), 4986–4999. Link

-

Allen, F. H., et al. (1991). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 47, 955-963. Link

Sources

Benchmarking Guide: 4-(2-aminophenyl)-2-pyrimidinylamine vs. Clinical Kinase Inhibitors

Topic: Benchmarking 4-(2-aminophenyl)-2-pyrimidinylamine against Commercial Standards Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Scaffold vs. The Standard

In the landscape of kinase inhibitor discovery, the aminopyrimidine pharmacophore is legendary. It forms the structural core of blockbuster drugs like Imatinib (Gleevec) and Pazopanib. However, for researchers engaged in Fragment-Based Drug Discovery (FBDD), the question often arises: How does the naked scaffold perform against the fully decorated clinical standard?

This guide benchmarks 4-(2-aminophenyl)-2-pyrimidinylamine (herein referred to as 4-APP ), a privileged scaffold, against two commercial heavyweights:

-

Imatinib (STI571): The gold standard for BCR-ABL inhibition.

-

Staurosporine: A broad-spectrum, ATP-competitive reference.

Key Finding: While 4-APP exhibits micromolar (µM) potency against specific tyrosine kinases, it lacks the nanomolar (nM) precision of Imatinib, validating the critical role of the "tail" moieties (e.g., N-methylpiperazine) in clinical efficacy. This guide details the experimental protocols to replicate these findings.

Chemical Context & Mechanistic Grounding[1]

To understand the benchmarking data, we must first establish the structural relationship. 4-APP represents the "hinge-binding" motif of many ATP-competitive inhibitors.

-

4-APP (The Scaffold): Binds to the ATP pocket via hydrogen bonds at the hinge region (Glu339/Met318 in ABL1). It lacks the hydrophobic "gatekeeper" interacting groups.

-

Imatinib (The Standard): Contains the phenylaminopyrimidine core but adds a benzamide group (occupying the hydrophobic pocket) and an N-methylpiperazine tail (improving solubility and lysosomal trapping).

Hypothesis: 4-APP will act as a "dirty" inhibitor with lower affinity (higher IC50) and broader off-target effects compared to Imatinib.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of 4-APP against Recombinant Human ABL1 Kinase.

Methodology: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This system is self-validating; if the Staurosporine control fails to reach <10 nM IC50, the assay is invalid.

Reagents:

-

Kinase: Recombinant ABL1 (Human, his-tagged).

-

Substrate: Abltide (synthetic peptide), labeled with ULight™ dye.

-

Tracer: Europium-labeled anti-phospho-tyrosine antibody.

-

ATP: 10 µM (at Km).

Step-by-Step Workflow:

-

Compound Prep: Dissolve 4-APP and Imatinib in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Reaction:

-

Add 5 µL of compound (4-APP or Standards) to a 384-well white plate.

-

Add 5 µL of Enzyme mix (0.5 nM final conc). Incubate 10 mins (allows for "Type II" slow-binding equilibration).

-

Add 5 µL of Substrate/ATP mix.

-

-

Incubation: Incubate at 25°C for 60 minutes.

-

Detection: Add 10 µL of EDTA/Eu-Antibody stop solution. Incubate 60 mins.

-

Read: Measure on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).

Data Analysis: Calculate the TR-FRET ratio (665/615 nm). Fit data to a sigmoidal dose-response curve (variable slope) to derive IC50.

Protocol B: Cellular Proliferation Assay (K562 vs. A549)

Objective: Assess cellular potency and selectivity. K562 cells are driven by the BCR-ABL fusion protein (Imatinib-sensitive), while A549 (Lung) are EGFR/KRAS driven (Imatinib-resistant).

Methodology:

-

Seeding: Seed K562 cells (suspension) at 5,000 cells/well and A549 (adherent) at 3,000 cells/well in 96-well plates.

-

Treatment: After 24h, treat with 4-APP (0.1 µM – 100 µM) and Imatinib (0.001 µM – 10 µM).

-

Duration: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo® (Promega) reagent. Lyse for 10 mins. Measure Luminescence.

-

Validation: Z-factor must be >0.5 for the plate to be accepted.

Benchmarking Data & Visualization

Table 1: Comparative Potency Profile

Data represents mean of n=3 independent experiments.

| Compound | Target (ABL1) IC50 | Cellular (K562) EC50 | Selectivity Index (A549/K562) | Solubility (PBS pH 7.4) |

| 4-APP (Scaffold) | 2.4 µM | 15.8 µM | 1.8 (Poor) | Low (<50 µM) |

| Imatinib (Std) | 0.025 µM | 0.28 µM | >100 (Excellent) | High (>10 mM) |

| Staurosporine | 0.005 µM | 0.01 µM | 0.9 (Non-selective) | Moderate |

Analysis: 4-APP is approximately 100-fold less potent than Imatinib in enzymatic assays. In cellular assays, this gap widens to ~50-fold, likely due to poor membrane permeability or efflux, highlighting the necessity of the "tail" modifications found in commercial drugs [1].

Diagram 1: BCR-ABL Signaling Pathway & Inhibition Points

Visualizing where the benchmarked compounds act within the proliferation cascade.

Caption: Competitive inhibition of BCR-ABL by 4-APP/Imatinib prevents downstream phosphorylation of STAT5 and ERK, arresting proliferation.

Diagram 2: Benchmarking Workflow Logic

The decision matrix for evaluating scaffold hits.

Caption: The "Go/No-Go" decision tree. 4-APP passes enzymatic screening but fails the cellular selectivity benchmark required for clinical leads.

Conclusion & Recommendations

For researchers using 4-(2-aminophenyl)-2-pyrimidinylamine as a starting block:

-

Don't overestimate potency: The scaffold alone is a micromolar inhibitor. It requires decoration (e.g., amide linkers) to reach the nanomolar potency of commercial standards like Imatinib [2].

-

Solubility is a bottleneck: Without the polar solubilizing groups found in Imatinib (piperazine), 4-APP precipitates in aqueous media >50 µM, potentially causing false positives in aggregation-sensitive assays.

-

Use as a Negative Control: In high-sensitivity assays, 4-APP serves as an excellent "low-affinity" control to validate the dynamic range of your kinase assay.

References

-

Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. Available at: [Link]

-

Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs.[1][2][3][4] Pharmacology & Therapeutics. Available at: [Link]

-

SignalChem. (2024). ABL1 Kinase Enzyme System Data Sheet. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(2-aminophenyl)-2-pyrimidinylamine

Introduction: As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring the safety of our personnel and the protection of our environment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(2-aminophenyl)-2-pyrimidinylamine (CAS No. 1126078-19-0).

A specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily accessible. Therefore, the procedural guidance herein is built upon a conservative hazard assessment derived from the known risks of its core structural motifs: the aminophenyl group and the aminopyrimidine group. This approach ensures that we operate with the highest degree of caution, treating the compound as hazardous until proven otherwise.

Part 1: Hazard Assessment and Proactive Risk Mitigation

The fundamental principle of laboratory safety is to understand the potential hazards before handling a substance. Lacking a specific SDS, we must infer the risk profile of 4-(2-aminophenyl)-2-pyrimidinylamine by examining its constituent chemical families.

Structural Analysis and Inferred Hazard Profile

The molecule consists of two key moieties:

-

Aminophenyl Group: This structure is related to compounds like 4-aminodiphenyl, which is a known carcinogen.[1][2] While this does not automatically confer carcinogenicity to our compound, it demands a high level of caution.

-

Aminopyrimidine Group: This class includes compounds like 4-aminopyridine, which is known to be acutely toxic. The SDS for 4-aminopyridine indicates it is fatal if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns, and is toxic to aquatic life with long-lasting effects.[3][4]

Based on these analogs, we will operate under the assumption that 4-(2-aminophenyl)-2-pyrimidinylamine is a hazardous substance.

| Inferred Hazard Class | GHS Category (Assumed) | Potential Hazard Statement | Basis for Assumption (Analog Compound) |

| Acute Toxicity, Oral | Category 2/3 | H300/H301: Fatal or Toxic if swallowed | Based on 4-aminopyridine[3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Based on 4-aminopyridine |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on 2-aminopyrimidine and other analogs[5][6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on 2-aminopyrimidine and other analogs[5][6][7] |

| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | Based on 4-aminopyridine[3] |

Mandatory Personal Protective Equipment (PPE)

Given the inferred hazard profile, comprehensive PPE is non-negotiable. The causality behind each selection is to create a complete barrier against potential exposure routes.

| Equipment | Specification | Reason for Requirement |

| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents dermal absorption, a known risk for aminopyridines.[4] |

| Eye Protection | Safety goggles with side-shields or a face shield | Protects against splashes and dust, as the compound is likely an eye irritant.[5][7] |

| Skin/Body Protection | Laboratory coat | Prevents contamination of personal clothing. |

| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation.[8] |

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring compliance with national and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify all waste streams containing 4-(2-aminophenyl)-2-pyrimidinylamine.

-

Action: Treat all materials that have come into contact with the compound as hazardous waste. This includes:

-

Causality: Proper segregation prevents the accidental mixing of incompatible chemicals and ensures that hazardous materials do not enter the regular trash or sewer system, which is illegal and environmentally damaging.[12][13]

Caption: Waste Segregation Decision Workflow

Step 2: Selecting the Appropriate Waste Container

Container integrity is paramount to prevent leaks and exposures.

-

Action for Solids: Collect dry waste (contaminated gloves, weighing paper, solid chemical) in a sturdy, puncture-resistant container lined with a clear plastic bag.[13] Do not use biohazard bags.[12][13]

-

Action for Liquids: Collect liquid waste (solutions, solvents) in a dedicated, leak-proof container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene - HDPE).[12] The original solvent bottle is often a suitable choice.[13]

-

Causality: Using designated, robust containers prevents spills and ensures the waste is securely contained during storage and transport. Keeping waste streams separate (e.g., halogenated vs. non-halogenated solvents) is often required by disposal facilities.[13]

Step 3: Proper Labeling of Hazardous Waste

Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.

-

Action: Affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department to the container. The label must include:

-

The words "HAZARDOUS WASTE" .

-

The full, unabbreviated chemical name: "4-(2-aminophenyl)-2-pyrimidinylamine" . List all other components of a mixture.

-

The approximate percentages of each component.

-

The specific hazard characteristics (e.g., "Toxic," "Irritant").

-

The date of accumulation.

-

-

Causality: Federal and state regulations mandate clear identification of hazardous waste.[9][12] This information ensures proper handling, storage, and ultimate disposal by the licensed vendor, preventing dangerous chemical reactions and ensuring regulatory compliance.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation before pickup.

-

Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[9][14] This area must be at or near the point of waste generation. For liquid waste, the container must be placed within secondary containment (e.g., a chemical-resistant tray or tub). Keep the container closed at all times except when adding waste.[12]

-

Causality: SAAs are a regulatory provision by the EPA to allow for the safe, temporary collection of waste in a laboratory.[9] Secondary containment for liquids prevents a major spill if the primary container fails. Keeping containers closed minimizes the release of volatile vapors.

Step 5: Arranging for Final Disposal

Final disposal is a specialized process that must be handled by trained professionals.

-

Action: Once the waste container is full, or if work on the project is complete, contact your institution's EHS office to schedule a waste pickup.[12] Do not allow waste to accumulate for extended periods.

-

Causality: Licensed hazardous waste disposal vendors are equipped to handle and dispose of chemical waste in a manner that is safe, environmentally sound, and compliant with all federal, state, and local laws.[15] Laboratory personnel are not authorized to perform final chemical disposal.

Caption: End-to-End Disposal Workflow

Part 3: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Small-Scale Spill Response (Inside a Lab)

-

Alert: Immediately alert personnel in the vicinity.

-

Isolate: Restrict access to the spill area.

-

Protect: Don the full, mandatory PPE as listed in Part 1.

-

Contain: Use a chemical spill kit with an inert absorbent (e.g., vermiculite or sand) to cover and absorb the spill. Do not use combustible materials like paper towels for large liquid spills.

-

Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.

-

Report: Report the incident to your laboratory supervisor and EHS department.

Personnel Exposure First Aid

The following procedures are based on the first-aid measures for hazardous aminopyrimidine and aminopyridine compounds.[5][7][16]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[5]

References

-

Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

-

Regulation of Laboratory Waste. American Chemical Society.[Link]

-

Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.[Link]

-

EPA tweaks hazardous waste rules for academic labs. Chemistry World.[Link]

-

EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. InsideEPA.com.[Link]

-

Safety Data Sheet - 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine. Kishida Chemical Co., Ltd.[Link]

-

Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Cole-Parmer.[Link]

-

Substance Information - N-[(4-aminophenyl)sulphonyl]-N-(6-methoxypyridazin-3-yl)acetamide. European Chemicals Agency (ECHA).[Link]

-

Substance Information - Tofacitinib Citrate. European Chemicals Agency (ECHA).[Link]

-

Hazardous Waste Disposal Guide. Dartmouth College.[Link]

-

SAFETY DATA SHEET - 4-Aminophenazone. Fisher Scientific.[Link]

-

Hazardous Waste Disposal Guide. Northwestern University.[Link]

-

2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.[Link]

-

Chemical Disposal Standard Operating Procedures (SOP). U.S. Department of Veterans Affairs.[Link]

-

4-Aminodiphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

-

N-(4-Aminophenyl)-N-[2-(2-pyridinyl)ethyl]formamide - Hazard. US EPA.[Link]

-

4-Aminopyrimidine PubChem Entry. National Institutes of Health.[Link]

-

2-(4-Aminophenyl)ethylamine PubChem Entry. National Institutes of Health.[Link]

-

Aminopyridines Fact Sheet. US EPA.[Link]

-

Hazard review of 4-nitrobiphenyl (4-NBP). Centers for Disease Control and Prevention.[Link]

Sources

- 1. nj.gov [nj.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. epa.gov [epa.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. MedicalLab Management Magazine [medlabmag.com]

- 10. acs.org [acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 14. epa.gov [epa.gov]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

Featured Recommendations